Tetrahydrofuran-D8

説明

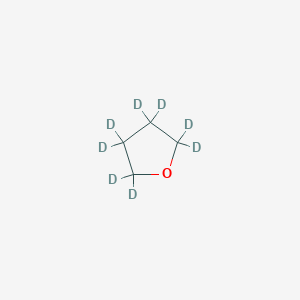

Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYURNTSHIVDZCO-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937620 | |

| Record name | (2H4)Tetrahydro(2H4)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like ether; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tetrahydrofuran-d8 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1693-74-9 | |

| Record name | THF-d8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1693-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H4)Tetrahydro(2H4)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H4)Tetrahydro(2H4)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H4]tetrahydro[2H4]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tetrahydrofuran-D8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key physical properties of Tetrahydrofuran-D8 (THF-D8), a deuterated solvent essential for a range of scientific applications, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy. This document presents quantitative data in a structured format, details the experimental methodologies for property determination, and visualizes a typical workflow where THF-D8 is employed.

Core Physical and Chemical Properties

This compound, also known as octadeuterotetrahydrofuran, is an isotopologue of tetrahydrofuran (B95107) where the eight hydrogen atoms are replaced with deuterium. This isotopic substitution makes it an ideal solvent for ¹H NMR spectroscopy, as it minimizes solvent interference in the resulting spectra.[1] Its physical properties are similar to its non-deuterated counterpart, with slight variations due to the increased mass of deuterium.[2]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various chemical suppliers and databases. These values are essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Units |

| Chemical Formula | C₄D₈O | - |

| Molecular Weight | 80.16 | g/mol |

| Appearance | Colorless liquid with an ether-like odor | - |

| Density | 0.985 - 1.005 | g/mL at 25 °C |

| Boiling Point | 65 - 66 | °C |

| Melting Point | -106 | °C |

| Refractive Index | 1.403 (at 20 °C) | - |

| Water Solubility | Soluble | - |

| Flash Point | -17 to -21 | °C |

Note: The exact values may vary slightly between different suppliers and batches.

Experimental Protocols for Property Determination

The physical properties listed above are determined through standardized experimental methodologies. Below are detailed descriptions of the general protocols used for these measurements.

Determination of Boiling Point

The boiling point of an organic liquid like THF-D8 is typically determined using methods such as simple distillation or the capillary tube method.[3][4]

Capillary Tube Method:

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[4]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube or an aluminum block) to ensure uniform heating.[5]

-

Heating and Observation: The apparatus is heated slowly. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.

-

Boiling Point Identification: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This temperature corresponds to the boiling point of the liquid.[5]

-

Confirmation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point. The average of the two recorded temperatures is taken as the final boiling point.

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a crucial indicator of purity. For a low-melting-point substance like THF-D8, this would be determined using a cryostat. The general principle for organic solids is the capillary method, as outlined in ASTM E324.[6][7]

Capillary Method (General Principle):

-

Sample Preparation: A small, finely powdered sample of the solidified compound is packed into a thin-walled capillary tube, sealed at one end.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.[9]

-

Heating and Observation: The sample is heated at a slow, controlled rate.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes a clear liquid is the final melting point. A narrow melting range typically indicates a high degree of purity.

Determination of Density

The density of a liquid can be measured using several methods, including the use of a pycnometer, hydrometer, or by direct mass and volume measurements.[10][11]

Mass and Volume Measurement Method:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[12]

-

Volume of Liquid: A known volume of the liquid is carefully added to the graduated cylinder. For higher accuracy, a pycnometer of a known volume is filled with the liquid.[13]

-

Mass of Container with Liquid: The mass of the container with the liquid is then measured.[12]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[14]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is commonly measured using a refractometer, such as an Abbe refractometer.[15]

Using an Abbe Refractometer:

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, often distilled water.

-

Sample Application: A few drops of the liquid sample (THF-D8) are placed on the prism surface of the refractometer.[16]

-

Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is then read directly from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

This compound is most frequently used as a solvent in NMR spectroscopy to elucidate the structure of molecules. The following diagram illustrates a generalized workflow for conducting an NMR experiment with a deuterated solvent.

Caption: General workflow for an NMR experiment using a deuterated solvent like THF-D8.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. store.astm.org [store.astm.org]

- 7. infinitalab.com [infinitalab.com]

- 8. thinksrs.com [thinksrs.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. quora.com [quora.com]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. wjec.co.uk [wjec.co.uk]

- 13. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]

- 14. homesciencetools.com [homesciencetools.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. byjus.com [byjus.com]

An In-Depth Technical Guide to Tetrahydrofuran-D8 for Researchers and Drug Development Professionals

Tetrahydrofuran-D8 (THF-d8) is a deuterated form of tetrahydrofuran (B95107), a versatile and widely used solvent in organic chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, formula, properties, and applications, with a focus on its use in Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and safety information are also included to assist researchers, scientists, and drug development professionals in its effective and safe utilization.

Chemical Structure and Formula

This compound is an isotopologue of tetrahydrofuran where all eight hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic substitution makes it an ideal solvent for NMR spectroscopy as it does not produce a significant signal in the ¹H NMR spectrum, thus allowing for the clear observation of signals from the analyte.[1][2]

The chemical formula for this compound is C₄D₈O .[1][3] Its structure is a five-membered heterocyclic ether.

Key Identifiers:

-

IUPAC Name: 2,2,3,3,4,4,5,5-octadeuteriooxolane

-

CAS Number: 1693-74-9[3]

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with an ether-like odor.[5] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄D₈O | [3] |

| Molecular Weight | 80.16 g/mol | [3][4] |

| Density | 0.985 g/mL at 25 °C | [5][6] |

| Boiling Point | 65-66 °C | [5][6] |

| Melting Point | -106 °C | [5][6] |

| Refractive Index (n20/D) | 1.403 | [6] |

| Isotopic Purity | ≥99.5 atom % D | [6] |

Applications in Research and Drug Development

The primary application of this compound is as a solvent in NMR spectroscopy.[1][2] Its deuteration ensures that the solvent itself does not interfere with the ¹H NMR signals of the compound being analyzed. This is crucial for obtaining clear and interpretable spectra, which are essential for structure elucidation and purity assessment of new chemical entities in drug discovery and development.

Beyond its use as an NMR solvent, THF-d8 can also be employed in:

-

Reaction Mechanism Studies: As a deuterated solvent, it can be used to probe reaction mechanisms where a solvent molecule may be involved.

-

Organic Synthesis: It can serve as a deuterated building block or a non-protic solvent in specific synthetic pathways where isotopic labeling is desired.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of deuterated ethers like THF-d8 involves the reduction of a suitable precursor with a deuterium source. One illustrative pathway is the synthesis from a γ-hydroxy alkyne, as depicted in the diagram below. This general approach can be adapted for the synthesis of various deuterated tetrahydrofuran derivatives.

A specific, detailed experimental protocol for the synthesis of THF-d8 can be found in specialized organic synthesis literature and may involve multiple steps to ensure high isotopic enrichment.

Purification of this compound

For high-resolution NMR applications, the purity of THF-d8 is critical. Purification is often necessary to remove water, peroxides, and other impurities.

Protocol for Purification:

-

Peroxide Removal: Test for peroxides using peroxide test strips. If present, pass the solvent through a column of activated alumina.

-

Drying: Reflux the THF-d8 over a suitable drying agent, such as sodium metal with benzophenone (B1666685) as an indicator (reflux until a deep blue or purple color persists), followed by distillation under an inert atmosphere (e.g., argon or nitrogen).

-

Storage: Store the purified solvent over molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere to prevent re-absorption of moisture.

NMR Analysis of this compound

NMR spectroscopy is the primary method for assessing the isotopic and chemical purity of this compound.

¹H and ¹³C NMR Spectral Data:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.58 | Residual peak | CHD₂ groups |

| ~1.73 | Residual peak | CHD₂ groups | |

| ¹³C | ~67.4 | Multiplet (due to C-D coupling) | C-O |

| ~25.5 | Multiplet (due to C-D coupling) | C-C |

Note: The exact chemical shifts may vary slightly depending on the reference and other experimental conditions.

The following workflow outlines a typical NMR experiment using this compound.

Safe Handling and Storage

This compound is a flammable liquid and can form explosive peroxides upon exposure to air and light.[5] Therefore, proper handling and storage procedures are crucial.

Safety Precautions:

-

Always handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ground all equipment to prevent static discharge.

Storage Recommendations:

-

Store in a tightly sealed, light-resistant container.

-

Store in a cool, dry, and well-ventilated area.[6]

-

For long-term storage, refrigeration (2-8 °C) is recommended.[6]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their scientific endeavors.

References

- 1. CAS 1693-74-9: THF-d8 | CymitQuimica [cymitquimica.com]

- 2. diva-portal.org [diva-portal.org]

- 3. 1693-74-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Tetrahydrofuran-dâ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-36-10 [isotope.com]

- 5. This compound | 1693-74-9 [chemicalbook.com]

- 6. This compound D = 99.5atom 1693-74-9 [sigmaaldrich.com]

Deuterated Tetrahydrofuran (THF-d8): A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1693-74-9[1][2][3][4][5]

This technical guide provides an in-depth overview of deuterated tetrahydrofuran (B95107) (THF-d8), a crucial solvent and reagent in modern research and pharmaceutical development. This document details its physicochemical properties, outlines key experimental protocols, and illustrates its application in enhancing drug discovery workflows and understanding reaction mechanisms.

Physicochemical Properties of Deuterated Tetrahydrofuran

Deuterated tetrahydrofuran (C4D8O) is an isotopologue of tetrahydrofuran where hydrogen atoms are replaced with deuterium (B1214612).[3][6] This substitution imparts unique properties that are highly valuable in various analytical and synthetic applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and in studies of reaction kinetics and drug metabolism.[7][8] The key physical and chemical properties of THF-d8 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1693-74-9 | [1][2][3][4][5] |

| Molecular Formula | C4D8O | [1][3] |

| Molecular Weight | 80.16 g/mol | [1][5] |

| Appearance | Colorless liquid | [3] |

| Density | 0.985 g/mL at 25 °C | [1][3] |

| Melting Point | -106 °C | [1][3] |

| Boiling Point | 65-66 °C | [1] |

| Refractive Index (n20/D) | 1.403 | [1] |

| Isotopic Purity (atom % D) | ≥99.5% | [1][5][9] |

| Chemical Purity | ≥99% | [1][5] |

| Water Content | ≤0.03% | [1][10] |

Key Applications in Research and Drug Development

The primary applications of THF-d8 stem from the kinetic isotope effect (KIE) and its utility as a non-interfering solvent in ¹H NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are essential for NMR spectroscopy to avoid large, interfering signals from the solvent's protons that would otherwise overwhelm the signals from the analyte.[11][12] THF-d8 is a versatile NMR solvent for a wide range of organic compounds, particularly in organometallic chemistry and for studying reaction intermediates.[13]

Elucidation of Reaction Mechanisms and Kinetic Isotope Effects

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[14] By comparing the reaction rates in THF versus THF-d8, or by using deuterated substrates in THF, researchers can gain insights into the transition state of a reaction.

Enhancing Metabolic Stability in Drug Discovery

In drug development, deuteration is a strategic approach to improve the metabolic stability and pharmacokinetic profile of drug candidates.[8][15] Many drug metabolism pathways, often mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds.[8] Replacing a metabolically labile hydrogen with deuterium can slow down this process, leading to a longer drug half-life, reduced formation of toxic metabolites, and potentially a lower required dose.[8][15][16]

Experimental Protocols

This section provides representative protocols for common experimental procedures involving deuterated tetrahydrofuran.

General Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for NMR analysis using THF-d8.

Materials:

-

High-quality NMR tube

-

Deuterated tetrahydrofuran (THF-d8)

-

Analyte (solid or liquid)

-

Pasteur pipette and bulb

-

Small plug of cotton or glass wool

-

Vortex mixer (optional)

Procedure:

-

Weighing the Analyte: For a standard 5 mm NMR tube, weigh approximately 1-10 mg of the solid analyte directly into the NMR tube. For liquid analytes, use a microliter syringe to add 1-10 µL.

-

Adding the Solvent: Add approximately 0.6-0.7 mL of THF-d8 to the NMR tube. This volume should be sufficient to create a column of liquid approximately 4-5 cm high.[12]

-

Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. A vortex mixer can be used for a short period if necessary.

-

Filtration (if necessary): If the solution contains particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[10][12]

-

Labeling: Clearly label the NMR tube with the sample identification.

-

Shimming and Referencing: The deuterated solvent provides a signal for the NMR spectrometer's lock system to stabilize the magnetic field (shimming) and to reference the chemical shift scale.[12]

Conceptual Protocol for Synthesis of Deuterated Tetrahydrofuran

While various methods exist, a common conceptual approach for the synthesis of THF-d8 involves the deuteration of a suitable precursor followed by cyclization. One illustrative method is the reduction of deuterated succinic acid or its derivatives.

Materials:

-

Deuterated succinic acid (or a derivative like succinyl chloride)

-

A strong reducing agent capable of reducing carboxylic acids or esters to alcohols (e.g., Lithium aluminum deuteride, LiAlD₄)

-

Anhydrous, non-protic solvent (e.g., diethyl ether or non-deuterated THF)

-

Acid catalyst for dehydration/cyclization (e.g., sulfuric acid)

-

Apparatus for reflux and distillation under inert atmosphere

Procedure:

-

Reduction: The deuterated succinic acid derivative is slowly added to a solution of the reducing agent in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). This reaction is typically exothermic and requires careful temperature control. The reaction mixture is then refluxed to ensure complete reduction to 1,4-butanediol-d8.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of water or a dilute acid to neutralize the excess reducing agent. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄).

-

Cyclization: The solvent is removed from the dried organic extract to yield the crude 1,4-butanediol-d8. An acid catalyst is added, and the mixture is heated. The resulting intramolecular dehydration (cyclization) produces THF-d8 and water.

-

Purification: The crude THF-d8 is purified by distillation. Due to the formation of an azeotrope with water, further drying steps, such as treatment with a drying agent followed by distillation, may be necessary to achieve high purity.[17][18]

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts where deuterated tetrahydrofuran is relevant.

Caption: Automated workflow for high-throughput purification and NMR analysis.

Caption: Impact of deuteration on the rate of drug metabolism.

Caption: Decision process for selecting THF-d8 as an NMR solvent.

References

- 1. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. akjournals.com [akjournals.com]

- 4. Deuterium nuclear magnetic resonance spectroscopy as a probe for reversed-phase liquid chromatographic bonded-phase solvation. 3. Tetrahydrofuran and water binary systems. | Semantic Scholar [semanticscholar.org]

- 5. Tetrahydrofuran synthesis [organic-chemistry.org]

- 6. Deuterated THF - Wikipedia [en.wikipedia.org]

- 7. armar-europa.de [armar-europa.de]

- 8. benchchem.com [benchchem.com]

- 9. Tetrahydrofuran-D8 deuteration degree min 99.5 for NMR spectroscopy MagniSolv 1693-74-9 [sigmaaldrich.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. diva-portal.org [diva-portal.org]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dehydration and Purification of Spent Tetra Hydro Furan Solvent | AIChE [proceedings.aiche.org]

- 18. US4918204A - Tetrahydrofuran purification - Google Patents [patents.google.com]

Tetrahydrofuran-D8 and Water: A Guide to their Miscibility for Researchers

For Immediate Release

This technical guide addresses the miscibility of deuterated tetrahydrofuran (B95107) (THF-d8) with water, a topic of interest for researchers, scientists, and professionals in drug development and various chemical sciences. This document provides a comprehensive overview of their interaction, supported by physical property data and a conceptual framework.

Executive Summary

Tetrahydrofuran-D8 (C₄D₈O), the deuterated isotopologue of tetrahydrofuran (THF), is considered miscible with water.[1] This property is analogous to that of its non-deuterated counterpart, THF, which is also fully miscible with water under standard conditions.[2][3][4] This miscibility is attributed to the polar nature of the THF molecule, which allows for hydrogen bonding with water molecules.[5] While generally miscible, it is important to note that the THF-water binary system can exhibit a "miscibility gap" under specific temperature and concentration conditions, leading to phase separation.[6][7]

Physical Properties and Miscibility

The substitution of hydrogen atoms with deuterium (B1214612) in THF-d8 results in slight alterations to its physical properties compared to standard THF. However, these changes do not significantly impact its miscibility with water. Both compounds are colorless liquids at room temperature and are versatile solvents in organic chemistry.[3]

A summary of the relevant physical properties is presented in Table 1.

Table 1: Comparison of Physical Properties of Tetrahydrofuran and this compound

| Property | Tetrahydrofuran (THF) | This compound (THF-d8) |

| Molecular Formula | C₄H₈O | C₄D₈O |

| Molar Mass | 72.11 g/mol [2] | 80.16 g/mol [8] |

| Density at 25 °C | 0.889 g/mL[2] | 0.985 g/mL[8] |

| Boiling Point | 66 °C[4] | 65-66 °C[8] |

| Melting Point | -108.4 °C[2] | -106 °C[8] |

| Miscibility with Water | Miscible[3][4] | Miscible[1] |

The Mechanism of Miscibility

The miscibility of both THF and THF-d8 with water is a result of their molecular structures. The oxygen atom in the ether group of the tetrahydrofuran ring is a hydrogen bond acceptor, allowing it to form hydrogen bonds with the hydrogen atoms of water molecules. This interaction overcomes the hydrophobic nature of the molecule's carbon backbone, enabling the two liquids to mix in all proportions.

The logical relationship for miscibility is illustrated in the following diagram:

Caption: Logical diagram illustrating the factors leading to the miscibility of this compound and water.

Experimental Determination of Miscibility

The miscibility of a liquid with water can be determined through several established experimental protocols:

-

Visual Observation: The simplest method involves mixing the two liquids and visually inspecting the resulting solution. A single, clear phase indicates miscibility, while the formation of layers or a cloudy emulsion suggests immiscibility or partial miscibility.

-

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm miscibility at a molecular level. In a mixture of THF-d8 and water (H₂O), the presence of a single set of peaks for water protons that may shift depending on the concentration of THF-d8 would indicate a homogeneous solution.

-

Phase Titration: This method involves titrating one liquid into the other while monitoring for the point of phase separation (cloud point). This is particularly useful for determining the boundaries of a miscibility gap.

The Miscibility Gap of Tetrahydrofuran and Water

While THF and water are miscible at room temperature, they exhibit a lower critical solution temperature (LCST), meaning they can become immiscible at elevated temperatures.[6] This phenomenon, known as a "miscibility gap," occurs within a specific range of temperatures and compositions.[6][7] For the THF-water system, this immiscibility has been observed at temperatures between approximately 70°C and 140°C.[6] It is reasonable to expect that THF-d8 and water would exhibit a similar, though potentially slightly shifted, miscibility gap due to isotopic effects. Researchers working with these mixtures at elevated temperatures should be aware of this potential for phase separation.

Conclusion

This compound is miscible with water under standard laboratory conditions. This property is analogous to its non-deuterated form and is driven by the polar nature of the THF molecule and its ability to form hydrogen bonds. For applications at elevated temperatures, researchers should consider the potential for a miscibility gap, which could lead to phase separation. The experimental protocols outlined in this guide can be utilized to verify miscibility under specific experimental conditions.

References

- 1. This compound | 1693-74-9 [chemicalbook.com]

- 2. Tetrahydrofuran (THF) [commonorganicchemistry.com]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound D = 99.5atom , TMS 0.03 (v/v) 1693-74-9 [sigmaaldrich.com]

An In-depth Technical Guide to the NMR Spectrum of Pure Tetrahydrofuran-D8

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of pure Tetrahydrofuran-D8 (THF-D8). It is intended for researchers, scientists, and drug development professionals who utilize deuterated solvents in their analytical work. This document details the characteristic ¹H and ¹³C NMR spectral features of THF-D8, including chemical shifts, multiplicities, and coupling constants, and provides standardized experimental protocols for spectral acquisition.

Data Presentation

The quantitative NMR data for this compound is summarized in the tables below. These tables provide a clear reference for the expected chemical shifts and coupling constants for the residual protons and the deuterated carbon atoms in the solvent.

Table 1: ¹H NMR Spectral Data for Residual Protons in this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity |

| α-CHD (C2/C5) | 3.58 | Multiplet |

| β-CHD (C3/C4) | 1.73 | Multiplet |

Table 2: ¹³C NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | ¹J(C,D) Coupling Constant (Hz) |

| α-CD₂ (C2/C5) | 67.57 | Quintet | ~20-30 |

| β-CD₂ (C3/C4) | 25.37 | Quintet | ~20-30 |

Table 3: Common Impurities in this compound and their ¹H Chemical Shifts

| Impurity | Chemical Shift (δ, ppm) |

| Water (H₂O) | Variable, typically ~1.5-2.5 |

| Grease | ~0.8-1.3 |

| Silicone Grease | ~0.1 |

Experimental Protocols

The following protocols describe the recommended methodologies for preparing and acquiring high-quality NMR spectra of samples dissolved in this compound.

Sample Preparation

-

Solvent Handling : this compound is hygroscopic. To minimize water contamination, it should be stored under an inert atmosphere (e.g., nitrogen or argon) and handled using dry syringes or cannulas.

-

Analyte Preparation : Ensure the analyte to be dissolved is dry and free of particulate matter. For a standard 5 mm NMR tube, dissolve 5-25 mg of a solid sample or a few drops of a liquid sample in approximately 0.6-0.7 mL of THF-D8.

-

Filtration : To remove any suspended particles that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

-

Tube Sealing : Cap the NMR tube promptly to prevent solvent evaporation and atmospheric moisture absorption. For long-term or sensitive experiments, sealing the tube with a flame or using a J. Young valve is recommended.

NMR Data Acquisition

-

Instrumentation : The spectra should be acquired on a high-resolution NMR spectrometer.

-

Locking : The spectrometer's field-frequency lock should be established on the deuterium (B1214612) signal of the THF-D8 solvent.

-

Shimming : The magnetic field homogeneity should be optimized by shimming on the locked deuterium signal to achieve narrow and symmetrical peak shapes.

-

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer) :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time : ~2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on the sample concentration.

-

Temperature : 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer) :

-

Pulse Sequence : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width : ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128 or more, depending on the sample concentration.

-

Temperature : 298 K (25 °C).

-

Visualization of THF-D8 Structure and NMR Correlation

The following diagram illustrates the molecular structure of this compound and the correlation between its chemically distinct positions and their corresponding NMR signals.

Caption: Correlation of THF-D8 molecular positions to their NMR signals.

Unveiling the Isotopic Distinction: A Technical Guide to Tetrahydrofuran (THF) and Tetrahydrofuran-D8 (THF-D8)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical and pharmaceutical research, the choice of solvent is a critical parameter that can significantly influence experimental outcomes. Tetrahydrofuran (THF), a widely utilized aprotic solvent, and its deuterated analogue, Tetrahydrofuran-D8 (THF-D8), exemplify how a subtle isotopic substitution can lead to profound differences in application and analytical clarity. This technical guide provides an in-depth exploration of the core distinctions between THF and THF-D8, offering valuable insights for researchers in organic synthesis, analytical chemistry, and drug development.

Core Differences: An Isotopic Perspective

The fundamental difference between THF and THF-D8 lies in the isotopic composition of their hydrogen atoms. In THF-D8, all eight hydrogen atoms (protium, ¹H) are replaced with their heavier isotope, deuterium (B1214612) (²H or D).[1] This seemingly minor alteration at the atomic level gives rise to significant variations in their physicochemical properties and, consequently, their utility in the laboratory.

The primary driver for the synthesis and use of THF-D8 is to render the solvent "invisible" in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Standard proton-containing solvents produce large signals in ¹H NMR spectra that can obscure the signals from the analyte of interest. By replacing protons with deuterium, which resonates at a completely different frequency, THF-D8 provides a clear spectral window for the analysis of the dissolved sample.[3]

Beyond this principal application, the mass difference between hydrogen and deuterium introduces what is known as the kinetic isotope effect. Reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.[4][5] This phenomenon can be a powerful tool for elucidating reaction mechanisms. Furthermore, the difference in mass affects the vibrational frequencies of molecular bonds, a property that can be observed using techniques like infrared (IR) spectroscopy.[6][7] C-D bonds have a lower characteristic stretching frequency compared to C-H bonds due to the increased mass of deuterium.[6]

Quantitative Data Summary

The substitution of hydrogen with deuterium results in measurable differences in the physical properties of THF and THF-D8. The following table provides a comparative summary of their key quantitative data.

| Property | Tetrahydrofuran (THF) | This compound (THF-D8) |

| Chemical Formula | C₄H₈O | C₄D₈O[8] |

| Molecular Weight | 72.11 g/mol [9] | 80.16 g/mol |

| Boiling Point | 66 °C[9] | 65-66 °C[10] |

| Melting Point | -108.4 °C | -106 °C[10] |

| Density | 0.889 g/mL at 20 °C | 0.985 g/mL at 25 °C[10] |

| Isotopic Purity | Not Applicable | ≥99.5 atom % D |

Experimental Protocols: A Practical Application in NMR Spectroscopy

The most prevalent use of THF-D8 is as a solvent for NMR analysis.[11][12] The following protocol outlines the standard procedure for preparing a sample for ¹H NMR spectroscopy using THF-D8.

Objective: To obtain a high-resolution ¹H NMR spectrum of a compound of interest.

Materials:

-

Compound of interest

-

This compound (THF-D8), NMR grade (≥99.5% deuteration)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vortex mixer (optional)

-

NMR spectrometer

Methodology:

-

Sample Weighing: Accurately weigh approximately 1-10 mg of the dry compound of interest directly into the NMR tube. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

-

Solvent Addition: Using a clean, dry Pasteur pipette, add approximately 0.6-0.7 mL of THF-D8 to the NMR tube.

-

Dissolution: Gently agitate the NMR tube to dissolve the sample completely. A vortex mixer can be used for a short duration if necessary. Ensure the solution is homogeneous and free of any solid particles.

-

Transfer and Filtering (Optional): If the sample does not fully dissolve or contains impurities, it can be first dissolved in a small vial with THF-D8 and then filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

-

Shimming: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet. The spectrometer's software is then used to "shim" the magnetic field, which involves adjusting the homogeneity of the magnetic field to obtain sharp, well-resolved NMR signals. Modern spectrometers often utilize the deuterium signal from the solvent to "lock" the magnetic field, which compensates for any drift over time.[1]

-

Data Acquisition: Set the appropriate acquisition parameters for the ¹H NMR experiment (e.g., number of scans, pulse sequence) and acquire the spectrum. The absence of a large solvent peak from THF will allow for clear observation of the analyte's proton signals.

Visualizing the Core Concepts

To further elucidate the key differences and applications, the following diagrams have been generated.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. Deuterium Isotope → Term [energy.sustainability-directory.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brainly.com [brainly.com]

- 7. kinetics [faculty.csbsju.edu]

- 8. eqipped.com [eqipped.com]

- 9. monumentchemical.com [monumentchemical.com]

- 10. This compound | 1693-74-9 [chemicalbook.com]

- 11. armar-europa.de [armar-europa.de]

- 12. datainsightsmarket.com [datainsightsmarket.com]

An In-depth Technical Guide to the Safe Handling of Tetrahydrofuran-D8

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tetrahydrofuran-D8 (THF-D8), a deuterated solvent essential for Nuclear Magnetic Resonance (NMR) spectroscopy and various chemical syntheses. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound (CAS No: 1693-74-9), also known as octadeuterotetrahydrofuran, is a colorless, volatile liquid with an ether-like odor.[1][2] Its physical and chemical properties are summarized in the table below. The deuteration of the molecule can slightly alter physical properties compared to its non-deuterated counterpart.[2]

| Property | Value |

| Molecular Formula | C₄D₈O[3] |

| Molecular Weight | 80.16 g/mol [3] |

| Boiling Point | 65-66 °C[1][3] |

| Melting Point | -106 °C[1][3] |

| Density | 0.985 g/mL at 25 °C[1][3] |

| Flash Point | -17 °C (1.4 °F) - closed cup |

| Refractive Index | n20/D 1.403[1][3] |

| Solubility | Soluble in water[1][3] |

| Vapor Pressure | Vapors are heavier than air and can form explosive mixtures.[4] |

Hazard Identification and GHS Classification

THF-D8 is a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | 2 | H225: Highly flammable liquid and vapour[4][5] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[5][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[7] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[4][6][7] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[4][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |

| Supplemental Hazard | - | EUH019: May form explosive peroxides[6][8] |

Hazard Pictograms:

Toxicological Information

Exposure to THF-D8 can have significant health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.

| Exposure Route | Effects |

| Inhalation | May be harmful if inhaled. Causes respiratory tract irritation. Vapors may lead to drowsiness and dizziness.[10] |

| Skin Contact | Harmful if absorbed through the skin. Causes skin irritation.[10] |

| Eye Contact | Causes serious eye irritation.[6][7] |

| Ingestion | Harmful if swallowed.[5][6] |

LD50 (Oral, Rat): 1650 mg/kg[5]

Experimental Protocols for Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling THF-D8.

Handling and Use Protocol

Strict adherence to the following handling procedures is essential to minimize risks.

-

Ventilation: Always handle THF-D8 in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use non-sparking tools and explosion-proof equipment.[4][7]

-

Electrostatic Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[4][7]

-

Peroxide Formation: THF-D8 can form explosive peroxides upon exposure to air and light.[9] Containers should be labeled as potentially explosive.[10] Check for the presence of peroxides before use, especially if the container has been opened previously.

-

General Hygiene: Avoid contact with skin and eyes.[7][10] Wash hands thoroughly after handling and before breaks.[4][6] Do not eat, drink, or smoke in work areas.[4]

Storage Protocol

Proper storage is crucial for maintaining the stability and safety of THF-D8.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]

-

Storage Temperature: Recommended storage temperature is between 2°C and 8°C.[5]

-

Incompatible Materials: Store away from strong oxidizing agents, strong reducing agents, strong bases, and oxygen.[1][3]

-

Inert Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere, such as nitrogen, to prevent peroxide formation.[1][3]

Emergency Procedures

In the event of an emergency, follow these protocols.

Spill Response Workflow

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[9][10] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][9][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor immediately.[5][10] |

Disposal Considerations

THF-D8 and its containers must be disposed of as hazardous waste.[8] Follow all federal, state, and local regulations for the disposal of flammable and hazardous materials. Waste should be placed in a suitable, closed, and labeled container.[7] Do not empty into drains.

Conclusion

This compound is an invaluable solvent in research and development, but it poses significant health and safety risks. By understanding its properties and adhering to the detailed handling, storage, and emergency protocols outlined in this guide, researchers can mitigate these risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

- 1. This compound | 1693-74-9 [chemicalbook.com]

- 2. CAS 1693-74-9: THF-d8 | CymitQuimica [cymitquimica.com]

- 3. 1693-74-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. sds.chemdox.com [sds.chemdox.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. carlroth.com [carlroth.com]

- 7. echemi.com [echemi.com]

- 8. carlroth.com [carlroth.com]

- 9. dl.novachem.com.au [dl.novachem.com.au]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

A Technical Guide to High-Purity Tetrahydrofuran-D8 for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Tetrahydrofuran-D8 (THF-d8), a critical deuterated solvent for researchers, scientists, and professionals in drug development. This guide details common suppliers, their product specifications, and essential experimental protocols.

Introduction to this compound

This compound (C₄D₈O, CAS No. 1693-74-9) is the deuterated isotopologue of Tetrahydrofuran (THF), where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an indispensable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, as it is NMR-silent in ¹H NMR spectra, thus allowing for the clear observation of signals from the analyte of interest.[1][2] Its utility extends to serving as a solvent in sensitive chemical reactions and as a component in the formulation of pharmaceutical compounds.[3] The quality of THF-d8 is paramount, with high isotopic and chemical purity being crucial for reliable and reproducible experimental results.

Common Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, primarily for NMR spectroscopy applications. The key quality indicators for these products are the degree of deuteration (isotopic purity), chemical purity, and water content. Below is a comparative summary of specifications from prominent suppliers.

| Supplier | Product Name/Grade | Isotopic Purity (atom % D) | Chemical Purity (%) | Water Content (%) | Additional Notes |

| Merck (Sigma-Aldrich) | MagniSolv™ | ≥ 99.5[4][5] | ≥ 99 (CP)[6] | ≤ 0.03 (by Karl Fischer and NMR)[4][6] | Part of the MagniSolv™ line of deuterated solvents with low residual water.[5] |

| Cambridge Isotope Laboratories (CIL) | DLM-36 | 99.5[7] | 99.5[7] | Not specified | A leading manufacturer of stable isotope-labeled compounds.[8] |

| Thermo Fisher Scientific (Acros/Alfa Aesar) | For NMR | ≥ 99.5 | Not specified | ≤ 0.06 (Coulometric) | Products available under both Acros Organics and Alfa Aesar brands. |

| ARMAR Isotopes | - | 99.5 | Not specified | Not specified | Specializes in high-purity deuterated solvents for NMR.[2] |

| CP Lab Safety | - | ≥ 99.5 | ≥ 99 (CP)[9] | ≤ 0.03[9] | - |

| Oakwood Chemical | - | >99.5 | Not specified | Not specified | - |

| Eurisotop | - | 99.5 | 100[10] | Not specified | A subsidiary of Cambridge Isotope Laboratories.[10] |

Experimental Protocols

Quality Control of High-Purity this compound

Ensuring the quality of THF-d8 before use is critical for obtaining reliable experimental data. Suppliers typically perform a battery of tests, and researchers can perform a subset of these to verify the solvent's integrity.

Objective: To verify the isotopic purity, chemical purity, and water content of this compound.

Methodologies:

-

Isotopic Purity Determination via NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum of the neat THF-d8.

-

The residual proton signals of THF-d8 will appear as multiplets. The integration of these signals relative to a known internal standard can be used to quantify the level of deuteration.

-

The isotopic purity is calculated as: (1 - (Integral of residual THF protons / (Integral of standard * concentration ratio))) * 100%.

-

-

Chemical Purity Assessment by Gas Chromatography (GC):

-

A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

A suitable capillary column (e.g., a non-polar or medium-polarity column) is installed.

-

The instrument is calibrated with a high-purity THF standard.

-

The THF-d8 sample is injected, and the resulting chromatogram is analyzed. The area of the main peak corresponding to THF-d8 is compared to the total area of all peaks to determine the chemical purity.

-

-

Water Content Measurement by Karl Fischer Titration:

-

This is the standard method for accurately determining water content in solvents.[11]

-

A coulometric or volumetric Karl Fischer titrator is used.

-

A known volume of the THF-d8 sample is injected into the titration cell.

-

The instrument titrates the water present with an iodine-containing reagent and calculates the water content, typically in parts per million (ppm) or percentage.

-

Standard Protocol for NMR Sample Preparation using this compound

Objective: To prepare a clear, homogeneous solution of an analyte in THF-d8 for high-resolution NMR analysis.

Materials:

-

High-purity this compound

-

Analyte (solid or liquid)

-

5 mm NMR tubes (clean and dry)[12]

-

Pasteur pipette with a cotton or glass wool plug[13]

-

Vortex mixer

-

Appropriate personal protective equipment (gloves, safety glasses)[2]

Procedure:

-

Sample Weighing: Accurately weigh 1-20 mg of the solid analyte directly into a clean, dry vial. For liquid samples, use a microsyringe to transfer 1-20 µL. The exact amount will depend on the molecular weight of the analyte and the sensitivity of the NMR spectrometer.[12]

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity THF-d8 to the vial containing the analyte.[13]

-

Dissolution: Gently swirl or vortex the vial to dissolve the analyte completely. If the sample does not fully dissolve, it may be necessary to gently warm the vial or sonicate it.

-

Filtration and Transfer: Draw the solution into a clean Pasteur pipette plugged with cotton or glass wool. Carefully filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]

-

Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.6 mL and 0.7 mL, corresponding to a height of about 4-5 cm in a standard 5 mm tube.[13]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Homogenization: Gently invert the capped NMR tube several times to ensure the solution is homogeneous before placing it in the NMR spectrometer.

Visualizations

The following diagrams illustrate key workflows related to the use of high-purity this compound.

Caption: Quality Control Workflow for High-Purity THF-d8.

Caption: NMR Sample Preparation Workflow using THF-d8.

References

- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. armar-europa.de [armar-europa.de]

- 3. Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery [kangyangintl.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 四氢呋喃-d8 ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. Tetrahydrofuran-dâ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-36-10 [isotope.com]

- 8. chromservis.eu [chromservis.eu]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound | Eurisotop [eurisotop.com]

- 11. NMR Solvents | Eurisotop [eurisotop.com]

- 12. sites.bu.edu [sites.bu.edu]

- 13. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

Isotopic Purity Requirements for Tetrahydrofuran-D8 in NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity requirements for Tetrahydrofuran-D8 (THF-d8) when used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. The quality of deuterated solvents is paramount for acquiring high-quality, reproducible NMR data, and this guide details the critical aspects of THF-d8 purity, its impact on various NMR experiments, and the methodologies for its verification.

The Critical Role of Isotopic Purity in NMR Spectroscopy

In ¹H NMR spectroscopy, the intense signals from the protons of a non-deuterated solvent would overwhelm the signals from the analyte, rendering the spectrum useless. Deuterated solvents, in which most hydrogen atoms are replaced by deuterium (B1214612) (²H), are therefore essential. However, residual protons are always present to some extent, and their signals can interfere with the analysis of the analyte, especially in sensitive experiments. The level of isotopic enrichment, or isotopic purity, directly determines the intensity of these residual solvent signals.

Higher isotopic purity is crucial for:

-

Enhanced Signal-to-Noise Ratio: Reducing the intensity of residual solvent peaks allows for better detection of low-concentration analytes.

-

Avoiding Signal Overlap: Residual solvent signals can obscure or overlap with analyte signals, complicating spectral interpretation and quantification.

-

Accurate Quantification (qNMR): In quantitative NMR, where the integral of a signal is directly proportional to the number of nuclei, overlapping impurity or solvent signals can lead to significant errors in concentration determination.[1][2]

-

Sensitive 2D NMR Experiments: In techniques like NOESY and COSY, intense residual solvent signals can create artifacts and obscure weak cross-peaks, which are vital for structural elucidation.

Isotopic Purity Grades of this compound

THF-d8 is commercially available in several isotopic purity grades to suit different experimental needs and budgets. The most common grades are:

-

≥99.5 atom % D: This is the standard grade suitable for routine ¹H NMR and many 1D and 2D qualitative experiments.

-

≥99.8 atom % D to ≥99.9 atom % D: These higher purity grades are recommended for more demanding applications, including high-resolution 1D and 2D NMR of low-concentration samples and quantitative NMR (qNMR).

-

≥99.96 atom % D: This is the highest purity grade available and is intended for the most sensitive NMR experiments where the minimization of residual solvent signals is critical.

The following table summarizes the typical specifications for different grades of THF-d8.

| Parameter | Specification (≥99.5 atom % D) | Specification (≥99.9 atom % D) |

| Isotopic Purity | ≥99.5 atom % D | ≥99.9 atom % D |

| Residual THF-d7 | < 0.5% | < 0.1% |

| Water Content (KF) | ≤0.01% - ≤0.05% | ≤0.005% - ≤0.01% |

| Chemical Purity (GC) | ≥99.8% | ≥99.9% |

Key Impurities in THF-d8 and Their Impact

Beyond isotopic purity, the chemical purity of THF-d8 is equally important. The presence of chemical impurities can introduce extraneous signals in the NMR spectrum, leading to misinterpretation of data.

Water (H₂O and HOD)

Water is a ubiquitous impurity in deuterated solvents and its presence can be problematic. The chemical shift of the water proton is highly dependent on temperature, concentration, and the nature of the solute. In THF-d8, the residual water peak typically appears around 2.4-2.5 ppm. The presence of water can:

-

Obscure analyte signals in that region of the spectrum.

-

Lead to the exchange of labile protons (e.g., -OH, -NH) in the analyte, causing peak broadening or disappearance.

Peroxides

Tetrahydrofuran is notorious for forming explosive peroxides upon exposure to air and light. From an NMR perspective, these peroxides can also act as impurities and potentially react with the analyte. While specific limits for peroxides in NMR-grade THF-d8 are not always explicitly stated by manufacturers, a general recommendation for laboratory solvents is to keep peroxide levels below 100 ppm for safety.[2] For sensitive NMR experiments, it is advisable to use freshly opened ampoules or bottles of THF-d8 and to test for peroxides if the solvent has been stored for an extended period.

Other Organic Impurities

Other potential impurities can include residual non-deuterated THF (THF-h8) and stabilizers such as butylated hydroxytoluene (BHT). The chemical shifts of common laboratory solvents and impurities in THF-d8 have been extensively documented and are a valuable resource for identifying unexpected peaks in a spectrum.

The following table lists the approximate ¹H NMR chemical shifts of common impurities in THF-d8.

| Impurity | Chemical Shift (ppm) | Multiplicity |

| Residual THF-d7 (CHD) | 3.58, 1.73 | m, m |

| Water (H₂O/HOD) | ~2.4 - 2.5 | s (broad) |

| THF Peroxide | ~5.18 | s |

| Grease | ~1.25, ~0.85 | s, t |

| Acetone | 2.09 | s |

| Ethanol | 3.44, 1.06 | q, t |

Experimental Protocols for Purity Assessment

Verifying the purity of THF-d8 before critical experiments is a crucial step in ensuring data quality. The following sections provide detailed methodologies for determining isotopic purity and water content.

Determination of Isotopic Purity by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the isotopic enrichment of deuterated solvents. The method relies on the direct proportionality between the signal integral and the number of protons. By comparing the integral of the residual proton signal of the deuterated solvent to the integral of a certified internal standard of known concentration, the concentration of the residual protons, and thus the isotopic purity, can be accurately determined.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a certified reference material (CRM) with a known purity (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube. The amount should be chosen to give a strong, well-resolved signal.

-

Add a precise volume or weight of the THF-d8 to be tested to the NMR tube.

-

Ensure the CRM is fully dissolved.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

-

Long relaxation delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of the protons being quantified (both the standard and the residual solvent). A value of 30-60 seconds is typically sufficient.

-

90° pulse angle: Ensure a calibrated 90° pulse is used.

-

Sufficient signal-to-noise: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for both the standard and the residual solvent signals.

-

Wide spectral width: Ensure the spectral width is large enough to encompass all signals of interest and to allow for proper baseline correction.

-

-

-

Data Processing and Calculation:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the well-resolved signal of the internal standard (I_std) and the residual proton signals of THF-d8 (I_THF).

-

Calculate the molar concentration of the residual protons in THF-d8 using the following equation:

Where:

-

M_THF = Molar concentration of residual protons in THF-d8

-

I_THF = Integral of the residual THF-d8 proton signal

-

N_THF = Number of protons for the integrated THF-d8 signal

-

I_std = Integral of the internal standard signal

-

N_std = Number of protons for the integrated standard signal

-

W_std = Weight of the internal standard (g)

-

P_std = Purity of the internal standard

-

MW_std = Molecular weight of the internal standard ( g/mol )

-

V_THF = Volume of THF-d8 (L)

-

-

Isotopic Purity Calculation:

-

From the molar concentration of residual protons, the atom % D can be calculated.

-

Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining the water content in a wide range of samples, including deuterated solvents. The coulometric method is particularly well-suited for the low water content typically found in high-purity solvents.[3]

Experimental Protocol (Coulometric Method):

-

Instrument Preparation:

-

Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions.

-

The titration cell should be clean and dry.

-

Add the anolyte and catholyte solutions to their respective compartments. The reagent should be fresh and have a low background drift.

-

-

Conditioning:

-

Start the conditioning process to titrate any residual moisture within the titration cell and reagent.

-

Wait until the instrument indicates a stable, low drift rate (typically <10 µ g/min ).

-

-

Sample Analysis:

-

Using a dry, gas-tight syringe, draw a precise volume (e.g., 1-5 mL) of the THF-d8 sample.

-

Accurately determine the weight of the sample by weighing the syringe before and after injection.

-

Inject the sample into the titration cell, ensuring the needle tip is below the surface of the anolyte.

-

Start the titration. The instrument will automatically stop at the endpoint and display the amount of water detected in micrograms.

-

-

Calculation:

-

Calculate the water content in the sample as a percentage or in parts per million (ppm) using the following formula:

-

Logical Workflow for THF-d8 Quality Assessment

The following diagram illustrates a logical workflow for assessing the suitability of a batch of THF-d8 for a given NMR experiment.

Caption: Workflow for THF-d8 Quality Assessment.

Signaling Pathways in Impurity Detection

The detection of impurities in THF-d8 by NMR spectroscopy is a direct process where the nuclear spins of the impurity molecules interact with the external magnetic field, producing observable signals. There isn't a "signaling pathway" in the biological sense. However, we can represent the logical flow from impurity presence to spectral artifact.

Caption: Logical flow from impurity to spectral artifact.

References

Tetrahydrofuran-D8: An In-Depth Technical Guide to its Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrofuran-D8 (THF-d8), the deuterated isotopologue of tetrahydrofuran (B95107), serves as a versatile and indispensable tool in modern organic chemistry. Its unique properties, arising from the substitution of hydrogen with deuterium (B1214612) atoms, make it particularly valuable for a range of sophisticated applications, from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy to in-depth mechanistic studies of complex chemical transformations. This technical guide provides a comprehensive overview of the core applications of THF-d8, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Applications of this compound

The primary applications of THF-d8 in organic chemistry can be broadly categorized into two main areas: as a superior solvent for NMR spectroscopy and as a deuterated medium for elucidating reaction mechanisms.

1. High-Resolution NMR Spectroscopy:

THF-d8 is widely employed as a solvent for NMR analysis due to its excellent solvating power for a broad range of organic compounds and its favorable physical properties. The replacement of protons with deuterium atoms significantly reduces the solvent's own signal in ¹H NMR spectra, thereby minimizing interference and allowing for the clear and precise observation of the analyte's signals.[1][2] This is crucial for the accurate structural elucidation and purity assessment of synthesized compounds.

2. Mechanistic and Kinetic Studies:

The isotopic labeling in THF-d8 makes it an invaluable tool for investigating the intricacies of reaction mechanisms. By serving as a non-participatory, deuterated environment, it allows chemists to trace the fate of specific protons in a reaction. Furthermore, THF-d8 is instrumental in Kinetic Isotope Effect (KIE) studies, where the change in reaction rate upon isotopic substitution provides profound insights into the rate-determining steps and transition state geometries of a reaction.[3][4] Its use is particularly prevalent in the study of organometallic reactions and complex organic transformations.

Quantitative Data: Physical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic properties of THF-d8 is essential for its effective application. The following tables summarize key quantitative data for THF-d8 and its non-deuterated counterpart, Tetrahydrofuran (THF), for comparative purposes.

Table 1: Physical Properties of this compound vs. Tetrahydrofuran

| Property | This compound (C₄D₈O) | Tetrahydrofuran (C₄H₈O) |

| CAS Number | 1693-74-9 | 109-99-9 |

| Molecular Weight ( g/mol ) | 80.16 | 72.11 |

| Density (g/mL at 25 °C) | 0.985 | 0.889 |

| Melting Point (°C) | -106 | -108.4 |

| Boiling Point (°C) | 65-66 | 66 |

| Refractive Index (n20/D) | 1.403 | 1.407 |

Table 2: ¹H and ¹³C NMR Residual Solvent Peaks for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 3.58 | Multiplet |

| ¹H | 1.73 | Multiplet |

| ¹³C | 67.57 | Quintet |

| ¹³C | 25.37 | Quintet |

Note: Chemical shifts can be influenced by temperature, concentration, and the specific solute. The multiplicity of the ¹³C signals is due to coupling with deuterium. Source:[7]

Experimental Protocols

The following sections provide detailed methodologies for common applications of THF-d8 in organic chemistry.

Preparation of an NMR Sample using this compound

This protocol outlines the standard procedure for preparing a sample for high-resolution NMR analysis.

Materials:

-

Analyte (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

This compound (approx. 0.6 mL)

-

5 mm NMR tube and cap

-

Pasteur pipette and bulb

-

Small plug of glass wool or a filter pipette

-

Vial

Procedure:

-

Weigh the Analyte: Accurately weigh the desired amount of the compound to be analyzed and place it in a clean, dry vial.

-

Dissolve the Sample: Add approximately 0.6 mL of THF-d8 to the vial. Gently swirl or sonicate the vial to ensure the complete dissolution of the analyte.

-

Filter the Solution: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

-

Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

-

Spectrometer Setup: Before inserting the sample, ensure the NMR spectrometer is properly tuned and shimmed for the THF-d8 solvent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nmrs.io [nmrs.io]

- 4. 1H NMR spectroscopic investigation of serum and urine in a case of acute tetrahydrofuran poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Preparing High-Quality NMR Samples with Tetrahydrofuran-D8

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydrofuran-d8 (THF-d8) is a widely used deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the analysis of organic and organometallic compounds.[1][2][3] Its excellent solvating properties for a broad range of analytes make it an indispensable tool in chemical research and drug development.[1] This document provides a detailed protocol for the preparation of high-quality NMR samples using THF-d8, ensuring the acquisition of accurate and reproducible spectral data.

Properties of this compound

Understanding the physical and chemical properties of THF-d8 is crucial for its proper handling and use in NMR spectroscopy.

| Property | Value |

| Chemical Formula | C₄D₈O |

| Molecular Weight | 80.16 g/mol |

| Deuteration | ≥99.5 atom % D |

| Boiling Point | 65-66 °C |

| Melting Point | -106 °C |

| Density | 0.985 g/mL at 25 °C |

| ¹H NMR Residual Peaks | δ ~3.58 and 1.73 ppm |

| ¹³C NMR Peaks | δ ~67.57 and 25.37 ppm |

Note: Chemical shifts can be influenced by temperature, concentration, and the solute.

Quantitative Sample Preparation Guidelines

For optimal results, adhere to the following quantitative guidelines when preparing your NMR sample.

| Parameter | ¹H NMR | ¹³C NMR | qNMR (Quantitative NMR) |

| Analyte Amount | 5 - 25 mg | 20 - 100 mg | Precisely weighed analyte and internal standard |

| Solvent Volume (5 mm tube) | 0.5 - 0.7 mL | 0.5 - 0.7 mL | ~0.6 mL |

| Sample Height (5 mm tube) | 40 - 55 mm | 40 - 55 mm | ~40 mm |

| Concentration | Dilute | Concentrated (up to saturation) | Optimized for signal-to-noise without precipitation |

| Relaxation Delay (D1) | Typically 1-5 s | Sample dependent, often longer than ¹H | ≥ 5 x T₁ of the slowest relaxing signal of interest |

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a solid or liquid analyte for NMR analysis using THF-d8.

4.1. Materials and Equipment

-

High-quality 5 mm NMR tubes and caps

-

This compound (≥99.5 atom % D)

-

Analyte (solid or liquid)

-

Glass vials

-

Pasteur pipettes and bulbs

-

Filter (e.g., small plug of cotton or glass wool in a Pasteur pipette)

-

Vortex mixer (optional)

-

Analytical balance

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves

4.2. Safety Precautions

-

Tetrahydrofuran is a flammable liquid and can form explosive peroxides upon exposure to air and light. Always handle THF-d8 in a well-ventilated fume hood, away from ignition sources.

-

Wear appropriate PPE, including safety glasses, a lab coat, and solvent-resistant gloves.

-

Store THF-d8 in a tightly sealed container, protected from light, and in a cool, dry place.

4.3. Sample Preparation Workflow

Caption: A flowchart illustrating the key steps for preparing an NMR sample using THF-d8.

4.4. Step-by-Step Procedure

-

Weighing the Analyte:

-

For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of your solid analyte into a clean, dry glass vial.[4][5]

-

For a ¹³C NMR spectrum, a higher concentration is generally required; aim for 20-100 mg of the analyte.[4][5]

-

For liquid samples, use a micropipette to transfer a few drops into the vial.[6]

-

-

Dissolving the Analyte:

-

Add approximately 0.5-0.7 mL of THF-d8 to the vial containing the analyte.[7][8][9] This volume should result in a sample height of 40-55 mm in a standard 5 mm NMR tube.[9][10]

-

Gently swirl or vortex the vial to ensure the analyte is completely dissolved. A homogenous solution is critical for high-resolution spectra.

-

-

Filtering the Sample:

-

To remove any suspended particles that can degrade spectral quality, filter the solution directly into a clean, dry NMR tube.[8]

-

A simple and effective filter can be made by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[4]

-

Slowly pass the solution through the filter into the NMR tube.

-

-

Finalizing the Sample:

-

Ensure the final sample height in the NMR tube is between 40 and 55 mm.[9][10] Inconsistent sample heights can make shimming the magnet more difficult.[6]

-